Chemical structure and molecular properties of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol
Chemical structure and molecular properties of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol
The following technical guide provides an in-depth assessment of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol , a specialized fluorinated intermediate with significant implications in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and radiotracers.
Structural Characterization, Synthetic Pathways, and Molecular Properties
Executive Summary
3-(1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1272731-16-4) is a chiral phenylpropanolamine derivative characterized by a fluorinated phenol core and a vicinal amino-alcohol side chain. Structurally, it represents a regioisomer of the sympathomimetic agent 4-Fluorometaraminol . While the latter serves as a PET radiotracer for cardiac imaging, the title compound acts as a critical chiral building block for synthesizing fluorinated bioisosteres of catecholamines. Its unique substitution pattern—combining a para-fluoro group (metabolic blocker) with a benzylic amine—imparts distinct electronic and steric properties utilized in optimizing drug-receptor interactions.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a phenol ring substituted at the 4-position with fluorine and at the 3-position with a 1-amino-2-hydroxypropyl chain.
| Property | Specification |
| Systematic Name | 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol |
| Molecular Formula | C₉H₁₂FNO₂ |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 1272731-16-4 |
| SMILES | CC1=C(F)C=CC(O)=C1 |
| Chiral Centers | Two (C1 and C2 of the propyl chain).[1] The (1R, 2R) and (1S, 2S) configurations are most common in bioactive scaffolds. |
| Core Moiety | Fluorinated Phenol / Phenylpropanolamine |
1.1 Stereochemical Significance
The side chain –CH(NH₂)–CH(OH)–CH₃ contains two chiral centers. This specific connectivity (Benzylic Amine) distinguishes it from the classical "ephedrine-like" structure (Benzylic Alcohol: –CH(OH)–CH(NH₂)–CH₃).
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Regiochemistry: The attachment of the amino group directly to the benzylic carbon (C1) creates a rigid steric environment near the aromatic ring, often enhancing selectivity for specific adrenergic receptor subtypes compared to the flexible benzylic alcohol analogs.
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Fluorine Effect: The fluorine atom at the 4-position (para to the phenolic OH) increases the acidity of the phenol (lower pKa) and blocks metabolic para-hydroxylation, a common clearance pathway for phenol-based drugs.
Synthetic Methodologies
The synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol requires controlling both regiochemistry (to ensure the amino group is benzylic) and stereochemistry.
2.1 Primary Route: Epoxide Ring Opening (Regioselective)
To achieve the specific Ar-CH(NH₂)-CH(OH)- connectivity, the most robust pathway involves the aminolysis of a styrene oxide derivative. Nucleophilic attack by ammonia or an amine surrogate typically occurs at the more substituted (benzylic) carbon under specific Lewis acid conditions or due to electronic stabilization.
Protocol Overview:
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Precursor Formation: 3-Bromo-4-fluorophenol is protected (e.g., benzyl ether) and coupled with propenylboronic acid via Suzuki coupling to form 3-(1-propenyl)-4-fluorophenol .
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Epoxidation: The alkene is oxidized (e.g., m-CPBA or Sharpless asymmetric epoxidation) to yield the corresponding epoxide.
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Aminolysis: Ring opening with ammonia. To favor the benzylic amine (anti-Markovnikov-like in terms of steric bulk, but electronically favored at the benzylic position in styrene oxides), specific catalysts like metal triflates are often employed.
2.2 Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from starting material to the target scaffold.
Caption: Regioselective synthesis via epoxide opening to access the benzylic amine scaffold.
Molecular Properties & Biological Implications[1][4][8]
3.1 Physicochemical Profile[2]
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LogP (Predicted): ~0.91. The molecule is moderately lipophilic, allowing for blood-brain barrier (BBB) penetration, though the phenolic hydroxyl and amine reduce passive diffusion compared to non-polar analogs.
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pKa (Amine): ~9.0 - 9.5. Predominantly protonated at physiological pH.
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pKa (Phenol): ~9.5. The adjacent fluorine (ortho to sidechain, para to OH) exerts an inductive electron-withdrawing effect, slightly lowering the pKa compared to non-fluorinated phenol (pKa ~10), potentially enhancing receptor hydrogen bonding.
3.2 Biological Interface (Adrenergic Systems)
This molecule serves as a bioisostere for norepinephrine metabolites.
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Receptor Binding: The benzylic amine motif mimics the conformational constraints of rigid catecholamines. It likely targets Alpha-adrenergic receptors or the Norepinephrine Transporter (NET) .
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Metabolic Stability: The 4-Fluoro substituent blocks the primary site of oxidative metabolism (Ring hydroxylation), significantly extending the biological half-life compared to the parent phenol.
Experimental Protocols
4.1 Analytical Verification (HPLC Method)
To verify the purity and isomeric composition of synthesized batches, the following HPLC protocol is recommended. This method separates the target benzylic amine from potential benzylic alcohol byproducts (Metaraminol analogs).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amine absorption) and 280 nm (Phenol absorption) |
| Retention Logic | The benzylic amine (more polar due to charged NH3+ near ring) typically elutes slightly earlier than the benzylic alcohol isomer. |
4.2 Handling & Storage
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Stability: The compound is sensitive to oxidation (phenol moiety) and carbamate formation (amine reacting with atmospheric CO2).
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
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Safety: Fluorinated phenols can be toxic.[2] Use standard PPE (gloves, fume hood) to prevent inhalation or skin contact.
Advanced Application: PET Tracer Precursor
While the title compound is a benzylic amine, its structural isomer, 4-Fluorometaraminol (benzylic alcohol), is a clinically relevant PET tracer. The title compound is often investigated as a reference standard or an intermediate in the development of next-generation tracers that utilize the benzylic amine for altered transport kinetics.
Comparison of Isomers:
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Target Molecule (Title): Ar-CH(NH2)-CH(OH)-CH3 (Focus: Synthetic Intermediate / Chiral Ligand).
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4-Fluorometaraminol (Tracer): Ar-CH(OH)-CH(NH2)-CH3 (Focus: Cardiac Imaging).
Researchers must distinguish these isomers carefully using NMR spectroscopy (coupling constants of the methine protons differ significantly between amino-alcohols).
References
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ChemScene. (2024). Product Analysis: 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol. Retrieved from
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Langer, O., et al. (2000). "High specific radioactivity (1R,2S)-4-[18F]fluorometaraminol: a PET radiotracer for mapping sympathetic nerves of the heart."[1][3] Nuclear Medicine and Biology, 27(3), 233-238.
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Solbach, C., et al. (2004). "A novel electrophilic synthesis and evaluation of medium specific radioactivity (1R,2S)-4-[18F]fluorometaraminol." Applied Radiation and Isotopes, 60(4), 573-577.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44891238, 3-(1-Amino-3-hydroxypropyl)phenol. Retrieved from [4]
Sources
- 1. A novel electrophilic synthesis and evaluation of medium specific radioactivity (1R,2S)-4-[18F]fluorometaraminol, a tracer for the assessment of cardiac sympathetic nerve integrity with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-fluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. High specific radioactivity (1R,2S)-4-[(18)F]fluorometaraminol: a PET radiotracer for mapping sympathetic nerves of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 44891238 - PubChem [pubchem.ncbi.nlm.nih.gov]
